5-Chloro-2-fluoro-4-methylbenzoic acid
Overview
Description
5-Chloro-2-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 1263274-67-4 . It has a molecular weight of 188.59 . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-fluoro-4-methylbenzoic acid is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,1H3, (H,11,12) and the InChI key is YNXLNFQOANWRQC-UHFFFAOYSA-N .Scientific Research Applications
Heterocyclic Synthesis
5-Chloro-2-fluoro-4-methylbenzoic acid serves as a precursor in heterocyclic oriented synthesis. This includes the creation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are pivotal in drug discovery. This synthesis can be used to build diverse libraries of heterocyclic compounds with significant pharmaceutical importance (Křupková et al., 2013).
Organic Chemistry and Medicinal Applications
In organic chemistry, the compound acts as a versatile building block. For instance, it's involved in the synthesis of various benzoic acid derivatives, which are studied for their crystallographic structures and potential in drug development (Pramanik et al., 2019). Additionally, derivatives of this compound have been explored for their analgesic and anti-inflammatory properties (Muchowski et al., 1985).
Environmental and Analytical Chemistry
In environmental studies, derivatives of 5-Chloro-2-fluoro-4-methylbenzoic acid are utilized in photocatalytic degradation studies. They are instrumental in examining the breakdown of harmful substances under UV light, contributing to the development of environmental remediation strategies (Khodami & Nezamzadeh-Ejhieh, 2015).
Pharmaceutical Research
In pharmaceutical research, the compound and its derivatives are used in the development of new medications. This includes the synthesis of guanidine derivatives for potential use in treating myocardial infarction (Baumgarth et al., 1997).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-fluoro-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLNFQOANWRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728694 | |
Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-methylbenzoic acid | |
CAS RN |
1263274-67-4 | |
Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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